molecular formula C7H9NO4S2 B2420024 3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid CAS No. 944895-25-4

3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid

Cat. No. B2420024
CAS RN: 944895-25-4
M. Wt: 235.27
InChI Key: UGCJHSBYOHIRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Photochemical Degradation in Crude Oil Components

Research by Andersson and Bobinger (1996) explored the photochemical degradation of benzothiophene derivatives in aqueous solution, focusing on the oxidation of the methyl groups to carboxylic acids. This study is relevant for understanding the fate of crude oil components after an oil spill in oceans, where thiophene derivatives like 3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid could be implicated in environmental remediation processes (Andersson & Bobinger, 1996).

Synthesis of Thiophene Derivatives

El-Sayed (1998) and You Yi (2006) conducted studies on the synthesis of various thiophene derivatives. Their work involved reactions of thiophene-2-carboxanilides and related compounds with chlorosulfonic acid, producing sulfonyl chlorides. These findings contribute to the broader understanding of synthetic applications for compounds like this compound in organic chemistry (El-Sayed, 1998); (You Yi, 2006).

Reactions and Syntheses of Thiophene Sulfonyl Derivatives

Cremlyn et al. (1981) described the synthesis of various thiophene sulfonyl derivatives, highlighting their potential in the development of new chemical entities. This research aids in expanding the scope of compounds similar to this compound, especially in the field of heterocyclic chemistry (Cremlyn, Swinbourne, & Yung, 1981).

Aromatization and Catalytic Reactions

Mechanism of Action

Target of Action

3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid, also known as DASTC, is an organic compound with the molecular formula C9H12NO4S2. It is a thiophene derivative containing both a dimethylamino group and a sulfonyl group.

Mode of Action

For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of research on 3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid and other thiophene derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals and agrochemicals.

properties

IUPAC Name

3-(dimethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)5-3-4-13-6(5)7(9)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCJHSBYOHIRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(SC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.